![molecular formula C16H17N3O2 B5375430 2-{[(3,5-DIMETHYLANILINO)CARBONYL]AMINO}BENZAMIDE](/img/structure/B5375430.png)
2-{[(3,5-DIMETHYLANILINO)CARBONYL]AMINO}BENZAMIDE
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Overview
Description
2-{[(3,5-DIMETHYLANILINO)CARBONYL]AMINO}BENZAMIDE is a complex organic compound with the molecular formula C16H15N2O2 It is known for its unique structure, which includes a benzamide core substituted with a 3,5-dimethylanilino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3,5-DIMETHYLANILINO)CARBONYL]AMINO}BENZAMIDE typically involves the reaction of 3,5-dimethylaniline with isatoic anhydride under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then treated with a suitable reagent to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction temperature is maintained between 25-50°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction parameters and higher throughput. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the production of high-purity this compound on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
2-{[(3,5-DIMETHYLANILINO)CARBONYL]AMINO}BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the anilino group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reactions are typically carried out in solvents such as ethanol, dichloromethane, or acetonitrile, and the reaction temperature is adjusted based on the specific reaction requirements.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives with additional functional groups, while reduction reactions produce reduced forms of the compound with altered chemical properties.
Scientific Research Applications
2-{[(3,5-DIMETHYLANILINO)CARBONYL]AMINO}BENZAMIDE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: The compound’s potential as a drug candidate is explored, particularly for its ability to modulate specific biological pathways and targets.
Industry: It is used in the development of specialty chemicals and materials, contributing to advancements in various industrial processes.
Mechanism of Action
The mechanism of action of 2-{[(3,5-DIMETHYLANILINO)CARBONYL]AMINO}BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-{[(3,5-DIMETHYLANILINO)CARBONYL]AMINO}BENZAMIDE include:
2-[(3,5-DIMETHYLANILINO)CARBONYL]BENZOIC ACID: This compound shares a similar core structure but differs in the functional groups attached to the benzamide core.
Indole Derivatives: Compounds containing the indole nucleus, which exhibit diverse biological activities and are used in various therapeutic applications.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties. The presence of the 3,5-dimethylanilino group imparts distinct reactivity and biological activity, making it a valuable compound for research and development in multiple fields.
Properties
IUPAC Name |
2-[(3,5-dimethylphenyl)carbamoylamino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-10-7-11(2)9-12(8-10)18-16(21)19-14-6-4-3-5-13(14)15(17)20/h3-9H,1-2H3,(H2,17,20)(H2,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMTXLBDNWVSLAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)NC2=CC=CC=C2C(=O)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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